
8-(disulfanyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Disulfanyl)-7H-purine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of two sulfur atoms attached to the purine ring, which imparts unique chemical and biological properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its antithyroid activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(disulfanyl)-7H-purine typically involves the introduction of disulfide groups into the purine ring. One common method is the reaction of purine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of 7H-purine with disulfide reagents in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Disulfanyl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The disulfide groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiol derivatives.
Substitution: The disulfide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophilic reagents can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
8-(Disulfanyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-(disulfanyl)-7H-purine involves its interaction with specific molecular targets. In the case of its antithyroid activity, the compound is believed to inhibit the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. By forming stable complexes with iodine, it prevents the incorporation of iodine into thyroid hormones, thereby reducing their production .
Comparación Con Compuestos Similares
2,8-Disulfanyl-1,9-dihydro-6H-purin-6-one: Another purine derivative with antithyroid activity.
Methimazole: A well-known antithyroid drug that also inhibits thyroperoxidase.
Uniqueness: 8-(Disulfanyl)-7H-purine is unique due to its specific structure, which allows it to form stable complexes with iodine more effectively than some other antithyroid compounds. This makes it a potent inhibitor of thyroid hormone synthesis and a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H4N4S2 |
|---|---|
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
8-(disulfanyl)-7H-purine |
InChI |
InChI=1S/C5H4N4S2/c10-11-5-8-3-1-6-2-7-4(3)9-5/h1-2,10H,(H,6,7,8,9) |
Clave InChI |
BXPYAAAGWGRPCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=C(N2)SS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



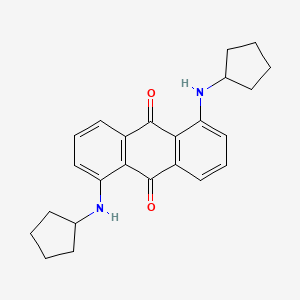
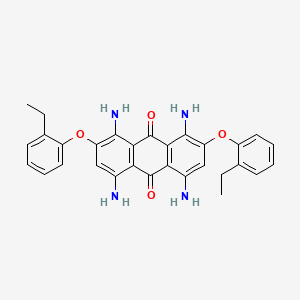
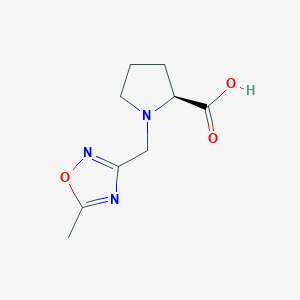
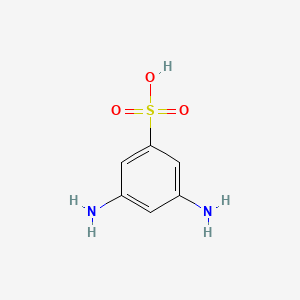

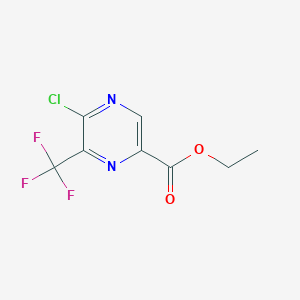
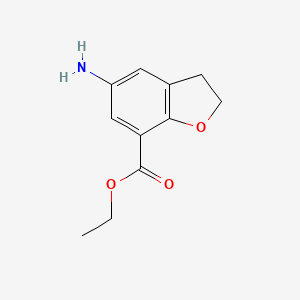

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
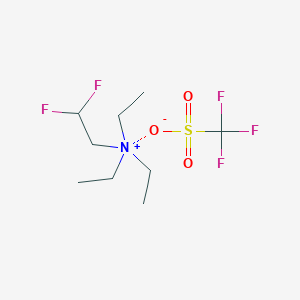

![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)
